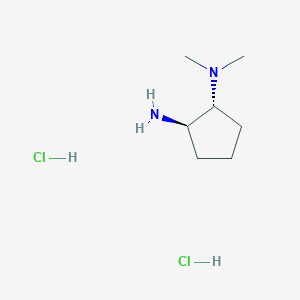
(2,6-Dichlorophenyl)methanesulfonamide
Vue d'ensemble
Description
“(2,6-Dichlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7Cl2NO2S . It has a molar mass of 240.11 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two chlorine atoms and a methanesulfonamide group .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.555±0.06 g/cm3 and a predicted boiling point of 401.4±55.0 °C . Its pKa is predicted to be 9.83±0.60 .Applications De Recherche Scientifique
Chemoselective N-Acylation Reagents
(2,6-Dichlorophenyl)methanesulfonamide, a derivative of methanesulfonamide, has been explored in the context of developing chemoselective N-acylation reagents. These reagents, including a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, have been found to exhibit good chemoselectivity, crucial for specific chemical reactions in synthetic chemistry (Kondo et al., 2000).
Structural Studies
Structural studies of methanesulfonamide derivatives, such as N-(3,4-Dichlorophenyl)methanesulfonamide, have revealed insights into their molecular conformation and bond parameters. These studies are significant in understanding the chemical and biological activities of these compounds (Gowda et al., 2007).
Synthesis of Labeled Compounds
This compound derivatives have been synthesized with radioactive labels like 14C and 35S. These labeled compounds are essential in studying the metabolic fate of nematicides and other related chemicals (Burton & Stoutamire, 1973).
Movement in Plants
Research on compounds like 2,4-dichlorophenyl methanesulfonate, a related derivative, has provided insights into their absorption and distribution in plant roots. Such studies are significant in agricultural science, especially in understanding the movement of nematicides and similar compounds in plants (Rader et al., 1970).
Heteroaromatic Ring Synthesis
The compound has been used in the synthesis of heteroaromatic rings, demonstrating its versatility in organic synthesis. Such applications are crucial in the development of pharmaceuticals and fine chemicals (Sakamoto et al., 1988).
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSWTMGLRJUBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester](/img/structure/B3204339.png)



